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Audience: Researchers, scientists, and drug development professionals.

Abstract: The structural elucidation of novel natural products is a cornerstone of drug discovery

and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled

technique for determining the complex three-dimensional structures of organic molecules in

solution.[1] This application note provides a detailed protocol for the structural elucidation of

Isopaucifloral F, a natural product with the molecular formula C₂₁H₁₆O₆, determined by High-

Resolution Mass Spectrometry (HRMS). Through a systematic application of one-dimensional

(¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, the planar

structure and relative stereochemistry of Isopaucifloral F were unequivocally established.

Introduction
Isopaucifloral F was isolated from a plant extract and initial analysis by HRMS suggested a

molecular formula of C₂₁H₁₆O₆, indicating a high degree of unsaturation. To determine its

chemical structure, a comprehensive suite of NMR experiments was performed. NMR

spectroscopy provides detailed information about the chemical environment, connectivity, and

spatial proximity of atoms within a molecule.[1][2] Specifically, ¹H NMR reveals the number and

type of protons, ¹³C NMR identifies the carbon skeleton, and 2D NMR experiments establish

the connectivity between atoms.[3] COSY (Correlation Spectroscopy) identifies proton-proton

couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their

directly attached carbons, HMBC (Heteronuclear Multiple Bond Correlation) shows long-range

correlations between protons and carbons (typically 2-3 bonds), and NOESY (Nuclear
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Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is crucial

for determining stereochemistry.[2][4][5]

Data Presentation
The NMR data for Isopaucifloral F were acquired in DMSO-d₆. The chemical shifts (δ) are

reported in parts per million (ppm) relative to the residual solvent signal (δH 2.50 and δC

39.52).

Table 1: ¹H and ¹³C NMR Data for Isopaucifloral F (600
MHz, DMSO-d₆)
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Position δC (ppm)
δH (ppm), Multiplicity (J in
Hz)

1 195.5 -

2 55.2 4.95, d (J=7.2)

3 48.5 4.20, d (J=7.2)

3a 130.1 -

4 162.1 -

5 96.0 6.25, d (J=2.1)

6 165.0 -

7 95.5 6.18, d (J=2.1)

7a 160.5 -

1' 135.0 -

2' 115.8 6.75, d (J=8.5)

3' 130.5 7.10, d (J=8.5)

4' 158.0 -

5' 130.5 7.10, d (J=8.5)

6' 115.8 6.75, d (J=8.5)

1'' 145.2 -

2'' 105.1 6.30, d (J=2.0)

3'' 159.0 -

4'' 102.5 6.15, t (J=2.0)

5'' 159.0 -

6'' 105.1 6.30, d (J=2.0)

4-OH - 10.80, s

6-OH - 12.50, s
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4'-OH - 9.60, s

3''-OH - 9.45, s

5''-OH - 9.45, s

Table 2: Key 2D NMR Correlations for Isopaucifloral F
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Proton (δH)
COSY
Correlations
(δH)

HSQC
Correlation
(δC)

Key HMBC
Correlations
(δC)

Key NOESY
Correlations
(δH)

4.95 (H-2) 4.20 (H-3) 55.2 (C-2)

195.5 (C-1), 48.5

(C-3), 130.1 (C-

3a), 145.2 (C-1''),

105.1 (C-2'', C-

6'')

4.20 (H-3), 6.30

(H-2'', H-6'')

4.20 (H-3) 4.95 (H-2) 48.5 (C-3)

195.5 (C-1), 55.2

(C-2), 130.1 (C-

3a), 160.5 (C-

7a), 135.0 (C-1')

4.95 (H-2), 7.10

(H-3', H-5')

6.25 (H-5) 6.18 (H-7) 96.0 (C-5)

162.1 (C-4),

165.0 (C-6),

160.5 (C-7a),

130.1 (C-3a)

6.18 (H-7)

6.18 (H-7) 6.25 (H-5) 95.5 (C-7)

165.0 (C-6),

160.5 (C-7a),

96.0 (C-5)

6.25 (H-5)

6.75 (H-2', H-6') 7.10 (H-3', H-5') 115.8 (C-2', C-6')

135.0 (C-1'),

158.0 (C-4'),

130.5 (C-3', C-5')

7.10 (H-3', H-5')

7.10 (H-3', H-5') 6.75 (H-2', H-6') 130.5 (C-3', C-5')

135.0 (C-1'),

158.0 (C-4'),

115.8 (C-2', C-6')

6.75 (H-2', H-6'),

4.20 (H-3)

6.30 (H-2'', H-6'') 6.15 (H-4'')
105.1 (C-2'', C-

6'')

145.2 (C-1''),

159.0 (C-3'', C-

5''), 102.5 (C-4'')

6.15 (H-4''), 4.95

(H-2)

6.15 (H-4'') 6.30 (H-2'', H-6'') 102.5 (C-4'')

145.2 (C-1''),

159.0 (C-3'', C-

5''), 105.1 (C-2'',

C-6'')

6.30 (H-2'', H-6'')
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Experimental Protocols
Sample Preparation

Isolation: Isopaucifloral F was isolated from the crude plant extract using a combination of

silica gel column chromatography followed by semi-preparative HPLC.

Sample Purity: The purity of the final compound was confirmed to be >98% by HPLC-UV

analysis.

NMR Sample: 10 mg of purified Isopaucifloral F was dissolved in 0.6 mL of dimethyl

sulfoxide-d₆ (DMSO-d₆, 99.9% D).[6]

Filtration: The solution was filtered through a small plug of glass wool in a Pasteur pipette

directly into a 5 mm NMR tube to remove any particulate matter.[7]

Degassing (Optional): For high-quality NOESY experiments, the sample can be degassed

using the freeze-pump-thaw method to remove dissolved oxygen, which is paramagnetic and

can interfere with NOE measurements.[7]

NMR Data Acquisition
All NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a

cryoprobe. The sample temperature was maintained at 298 K.

Protocol for ¹H NMR:

Pulse Program:zg30

Number of Scans (NS): 16

Dummy Scans (DS): 4

Spectral Width (SW): 20 ppm (-2 to 18 ppm)

Acquisition Time (AQ): 4.0 seconds

Relaxation Delay (D1): 2.0 seconds
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Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6.0

ppm).

Protocol for ¹³C NMR:

Pulse Program:zgpg30 (proton decoupled)

Number of Scans (NS): 1024

Dummy Scans (DS): 4

Spectral Width (SW): 240 ppm (-20 to 220 ppm)

Acquisition Time (AQ): 1.0 second

Relaxation Delay (D1): 2.0 seconds

Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 100

ppm).

Protocol for 2D COSY:

Pulse Program:cosygpmfqf

Number of Scans (NS): 4

Dummy Scans (DS): 16

F2 (¹H) Spectral Width: 12 ppm

F1 (¹H) Spectral Width: 12 ppm

Number of F1 Increments: 256

Relaxation Delay (D1): 1.5 seconds

Protocol for 2D HSQC:

Pulse Program:hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)
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Number of Scans (NS): 8

Dummy Scans (DS): 16

F2 (¹H) Spectral Width: 12 ppm

F1 (¹³C) Spectral Width: 180 ppm

Number of F1 Increments: 256

Relaxation Delay (D1): 1.5 seconds

¹J(CH) Coupling Constant: Optimized for 145 Hz.

Protocol for 2D HMBC:

Pulse Program:hmbcgplpndqf

Number of Scans (NS): 16

Dummy Scans (DS): 16

F2 (¹H) Spectral Width: 12 ppm

F1 (¹³C) Spectral Width: 220 ppm

Number of F1 Increments: 256

Relaxation Delay (D1): 2.0 seconds

Long-range J(CH) Coupling Constant: Optimized for 8 Hz.

Protocol for 2D NOESY:

Pulse Program:noesygpph

Number of Scans (NS): 16

Dummy Scans (DS): 16
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F2 (¹H) Spectral Width: 12 ppm

F1 (¹H) Spectral Width: 12 ppm

Number of F1 Increments: 256

Relaxation Delay (D1): 2.0 seconds

Mixing Time (D8): 500 ms

Structure Elucidation Workflow and Visualizations
The structural elucidation process follows a logical progression from establishing basic spin

systems to connecting them into a complete molecule and finally determining the

stereochemistry.
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Initial Analysis

2D NMR Analysis & Planar Structure

Stereochemical Analysis

Final Structure

HRMS Analysis
(Determine Molecular Formula C₂₁H₁₆O₆)

1D NMR Acquisition
(¹H, ¹³C)

Provides MW for NMR

COSY Analysis
(Identify ¹H-¹H Spin Systems)

Initial peak info

HSQC Analysis
(Assign ¹H to directly attached ¹³C)

Defines protonated carbons

HMBC Analysis
(Connect fragments via long-range correlations)

Assigns protonated carbons

Assemble Planar Structure

Connects all fragments

NOESY Analysis
(Determine spatial proximities)

Provides context for NOEs

Assign Relative Stereochemistry

Defines 3D arrangement

Final Structure of
Isopaucifloral F

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Isopaucifloral F.
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Establishing the Planar Structure
The analysis of the 2D NMR spectra allowed for the stepwise assembly of the molecular

fragments.

Fragment A (Dihydroindenone Core):

The COSY spectrum showed a correlation between the methine protons at δH 4.95 (H-2)

and δH 4.20 (H-3), establishing their vicinal relationship.

HMBC correlations from H-2 (δH 4.95) to the carbonyl carbon C-1 (δC 195.5) and from H-3

(δH 4.20) to C-1 confirmed their positions relative to the ketone.

The aromatic protons H-5 (δH 6.25) and H-7 (δH 6.18) showed a weak COSY correlation,

indicating a meta-relationship on an aromatic ring. Their HMBC correlations to the

quaternary carbons C-4, C-6, C-3a, and C-7a confirmed the tetrasubstituted A-ring of the

indenone core.

Fragment B (p-Hydroxyphenyl Group):

The characteristic AA'BB' spin system with doublets at δH 6.75 (H-2', H-6') and δH 7.10 (H-

3', H-5') was identified in the COSY spectrum.

An HMBC correlation from H-3 (δH 4.20) to the quaternary carbon C-1' (δC 135.0)

established the connection of this phenyl group to the C-3 position of the indenone core.

Fragment C (3,5-Dihydroxyphenyl Group):

The spin system consisting of a triplet at δH 6.15 (H-4'') and a doublet at δH 6.30 (H-2'', H-

6'') was identified in the COSY spectrum.

A key HMBC correlation from H-2 (δH 4.95) to the quaternary carbon C-1'' (δC 145.2)

connected this fragment to the C-2 position of the core structure.
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Key HMBC & COSY Correlations

H-2 (4.95) H-3 (4.20) H-3'/5' (7.10) H-2'/6' (6.75) H-2''/6'' (6.30) C-1 (195.5) C-1' (135.0) C-1'' (145.2) H2_pos H3_pos
COSY

C1_pos

HMBC

C1pp_pos

HMBC

HMBC
C1p_pos

HMBC

H3p5p_pos H2p6p_pos
COSY

H2pp6pp_pos

Click to download full resolution via product page

Caption: Key HMBC (red) and COSY (blue) correlations for Isopaucifloral F.

Determining the Relative Stereochemistry
The relative configuration of the stereocenters at C-2 and C-3 was determined by the NOESY

experiment.

A strong NOE correlation was observed between H-2 (δH 4.95) and H-3 (δH 4.20), indicating

that these two protons are on the same face of the five-membered ring (i.e., they are cis to

each other).

A NOE correlation between H-3 (δH 4.20) and the protons of the p-hydroxyphenyl ring (H-

3'/H-5') and a corresponding NOE between H-2 (δH 4.95) and the protons of the 3,5-

dihydroxyphenyl ring (H-2''/H-6'') further supported the proposed conformation and

established the relative orientation of the substituent groups.

The large vicinal coupling constant between H-2 and H-3 (J = 7.2 Hz) is also consistent with

a cis relationship in such a ring system.

Based on this evidence, the relative stereochemistry was assigned as (2R, 3R) or (2S, 3S),

indicating a trans relationship between the two aryl substituents.
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Key NOESY Correlations for Stereochemistry

H2_pos H3_pos
cis-protons

H2pp_pos

spatial proximity

H3p_pos
spatial proximity

Click to download full resolution via product page

Caption: Key NOESY correlations establishing the relative stereochemistry.

Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy, in conjunction with HRMS,

enabled the complete structural elucidation of Isopaucifloral F. The combined data from ¹H,

¹³C, COSY, HSQC, and HMBC experiments unequivocally established the planar structure as a

2,3-diaryl-dihydroinden-1-one derivative. Furthermore, key correlations in the NOESY

spectrum, supported by the H-2/H-3 coupling constant, confirmed the trans relative

stereochemistry of the two aryl substituents. This systematic approach showcases the power of

modern NMR techniques as a primary tool for the de novo structure determination of complex

natural products, providing essential information for further research in drug development and

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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